GPR35 Antagonism: Direct Screening Outcome vs. Reference Antagonist
CAS 922013-85-2 was evaluated in a quantitative BRET-based GPR35 antagonism assay using a SPASM sensor in HEK293 cells with 300 µM zaprinast as agonist. The compound was classified as inactive because the highest tested concentration did not reach 50% inhibition, corresponding to an IC₅₀ >100 µM [1]. In the same assay format, the reference antagonist CID2745687 produced measurable antagonism at 10 µM and served as the positive control [1]. This result establishes that the target compound does not engage GPR35 at pharmacologically relevant concentrations, in contrast to known GPR35 antagonists.
| Evidence Dimension | GPR35 antagonism potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >100 µM (inactive per assay threshold) |
| Comparator Or Baseline | CID2745687: active as antagonist at 10 µM (positive control); assay threshold for inactivity set at IC₅₀ >100 µM [1] |
| Quantified Difference | Target compound activity at least 10-fold weaker than the positive control (inactive vs. active at 10 µM); exact IC₅₀ of CID2745687 not reported in this assay instance |
| Conditions | BRET-based SPASM sensor assay in HEK293 cells expressing human GPR35-Gα13 fusion; agonist: 300 µM zaprinast; inhibition calculated as % inhibition = 100 − ((BRET₍compound₎ − BRET₍positive₎) / (BRET₍negative₎ − BRET₍positive₎)) [1] |
Why This Matters
A researcher seeking a GPR35-modulating tool compound should deprioritize CAS 922013-85-2, as it lacks measurable target engagement, whereas CID2745687 or other active series provide validated starting points.
- [1] European Chemical Biology Database (ECBD), Assay EOS300038: GPR35 antagonism. EOS16672 (CAS 922013-85-2) classified as inactive (IC₅₀ >100 µM); positive control CID2745687 at 10 µM. View Source
